(Z)-2-(2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamido)acetic acid
Description
Properties
IUPAC Name |
2-[[2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c17-11(15-7-12(18)19)8-16-13(20)10(22-14(16)21)6-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,15,17)(H,18,19)/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTADDOKKSUPSCN-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamido)acetic acid typically involves the reaction of thiazolidine-2,4-dione derivatives with appropriate benzylidene derivatives under controlled conditions. The reaction conditions often require the use of a catalyst, such as a strong acid or base, and may involve heating the reaction mixture to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using reactors designed to handle the necessary reaction conditions. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact. Quality control measures would be in place to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its antimicrobial and antitumor properties.
Industry: : Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which (Z)-2-(2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamido)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of (Z)-2-(2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamido)acetic acid are influenced by substituents on the benzylidene ring and modifications to the side chain. Below is a detailed comparison with key analogs:
Substituent Variations on the Benzylidene Ring
Key Observations :
- Electron-withdrawing groups (e.g., Cl, OH) enhance antifungal and herbicidal activities by increasing electrophilicity of the thiazolidinedione core .
- Methoxy groups (e.g., 4-OCH₃) improve hepatoprotective effects but reduce solubility .
- Bulky substituents (e.g., 3,4-OBz) hinder enzyme binding but may enhance selectivity .
Side-Chain Modifications
Biological Activity
(Z)-2-(2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamido)acetic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the following steps:
- Formation of Thiazolidinedione Derivatives : The compound is synthesized through Knoevenagel condensation of thiazolidinedione with substituted aryl aldehydes, followed by acetamide formation.
- Characterization : The synthesized compounds are characterized using techniques such as FT-IR, NMR, and mass spectrometry to confirm their structures.
Antimicrobial Activity
Research indicates that derivatives of 5-benzylidene-2,4-dioxothiazolidin-3-yl compounds exhibit notable antimicrobial properties. For instance:
- Antimicrobial Testing : Compounds were tested against various Gram-positive and Gram-negative bacteria as well as fungi using the agar well diffusion method.
- Results : One study reported that certain derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.6 to 0.8 µg/mL, indicating strong antimicrobial efficacy against multiple strains .
| Compound | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| 3f | 0.6 - 0.8 | 17.2 - 19.5 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- VEGFR-2 Inhibition : A study highlighted that thiazolidine derivatives, including those related to our compound, inhibited VEGFR-2 with an IC50 value as low as 0.081 µM, showcasing their potential as anticancer agents .
- Cell Line Studies : The compound demonstrated significant anti-proliferative effects on cancer cell lines such as HT-29 and A-549, with IC50 values between 13.56 and 17.8 µM.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| HT-29 | 13.56 | Increased from 3.1% to 31.4% |
| A-549 | 17.8 | Not specified |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Targets : The compound acts as an inhibitor for various enzymes involved in cancer progression, particularly targeting VEGFR-2.
- Induction of Apoptosis : Studies have shown that the compound increases levels of pro-apoptotic proteins (BAX) while decreasing anti-apoptotic proteins (Bcl-2), leading to enhanced apoptosis in cancer cells .
- Molecular Docking Studies : Computational analyses have been employed to predict binding affinities and interactions with target proteins, providing insights into the structural dynamics and potential efficacy of the compound .
Case Studies
Several case studies have documented the efficacy of thiazolidine derivatives in clinical or preclinical settings:
- Case Study on Anticancer Efficacy : In a preclinical model involving HT-29 cells, treatment with a related derivative resulted in significant tumor growth inhibition and increased apoptosis markers.
- Antimicrobial Efficacy in Clinical Isolates : Another study evaluated the antimicrobial effects against clinical isolates of resistant strains, confirming the potential application of these compounds in treating infections caused by multidrug-resistant bacteria.
Q & A
Q. What are the key steps and critical parameters in synthesizing (Z)-2-(2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamido)acetic acid?
The synthesis typically involves condensation of a benzaldehyde derivative (e.g., 4-methoxybenzaldehyde) with thiazolidine-2,4-dione under basic conditions, followed by coupling with acetamide derivatives. Critical parameters include:
- Temperature : Optimal range of 60–80°C to promote Knoevenagel condensation without side reactions .
- pH : Alkaline conditions (e.g., NaOH or K₂CO₃) to deprotonate reactive sites and drive imine formation .
- Reaction monitoring : Thin-layer chromatography (TLC) with solvent systems like hexane:ethyl acetate (9:1) to track progress .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry (Z-configuration) and substituent positions .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and thiazolidinedione ring vibrations (1650–1750 cm⁻¹) .
Q. What biological activities are associated with this compound?
Thiazolidinedione derivatives exhibit:
- Anticancer activity : Inhibition of cancer cell lines (e.g., MCF-7, HepG2) via PPAR-γ modulation or ROS induction .
- Anti-inflammatory effects : Suppression of COX-2 and TNF-α in macrophage models .
- Antimicrobial properties : Moderate activity against Gram-positive bacteria (MIC ~25 µg/mL) .
Advanced Research Questions
Q. How do substituents on the benzylidene moiety influence bioactivity?
Substituents like methoxy (OCH₃), fluoro (F), or hydroxyl (OH) alter electronic and steric properties, impacting target binding:
- 4-Methoxy : Enhances lipophilicity, improving membrane permeability and anticancer potency (IC₅₀ ~12 µM vs. MCF-7) .
- 4-Fluoro : Increases electrophilicity, enhancing reactivity with nucleophilic residues in enzyme active sites .
- Structure-activity relationship (SAR) studies recommend optimizing para-substituents for target selectivity .
Q. How can conflicting data on cytotoxicity across studies be resolved?
Discrepancies may arise from:
- Assay conditions : Varying cell lines (e.g., HeLa vs. A549) or incubation times (24 vs. 72 hours) .
- Compound purity : Impurities >5% (detected via HPLC) can skew IC₅₀ values .
- Solubility : DMSO concentrations >0.1% may artifactually reduce viability in MTT assays .
Q. What strategies optimize regioselectivity in substitution reactions at the thiazolidinedione ring?
- Nucleophilic attack : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states at C-2 or C-4 positions .
- Catalysts : Lewis acids (e.g., ZnCl₂) direct substitution to the less hindered C-3 position .
- Temperature control : Lower temperatures (−10°C to 0°C) favor kinetic control over thermodynamic products .
Q. What computational methods support mechanistic studies of its enzyme inhibition?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes with PPAR-γ or COX-2 .
- MD simulations : GROMACS or AMBER assesses stability of ligand-protein complexes (RMSD <2 Å over 100 ns) .
- QSAR models : MLR or Random Forest algorithms correlate substituent electronegativity with IC₅₀ .
Methodological Recommendations
- Synthetic optimization : Use continuous-flow reactors for scalable synthesis (yield >85%) .
- Data validation : Cross-validate biological assays with orthogonal methods (e.g., Western blotting after MTT assays) .
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
